Cas no 2171190-84-2 (tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate)

tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate structure
2171190-84-2 structure
商品名:tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
CAS番号:2171190-84-2
MF:C12H19ClF3NO3
メガワット:317.732373476028
CID:6383645
PubChem ID:165791869

tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
    • EN300-1653336
    • 2171190-84-2
    • インチ: 1S/C12H19ClF3NO3/c1-10(2,3)20-9(18)17-7-11(19-4,12(14,15)16)5-8(17)6-13/h8H,5-7H2,1-4H3/t8-,11-/m0/s1
    • InChIKey: ZAGDCILLCJLJKR-KWQFWETISA-N
    • ほほえんだ: ClC[C@@H]1C[C@@](C(F)(F)F)(CN1C(=O)OC(C)(C)C)OC

計算された属性

  • せいみつぶんしりょう: 317.1005556g/mol
  • どういたいしつりょう: 317.1005556g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 370
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1653336-2.5g
tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
2171190-84-2
2.5g
$2268.0 2023-06-04
Enamine
EN300-1653336-1.0g
tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
2171190-84-2
1g
$1157.0 2023-06-04
Enamine
EN300-1653336-1000mg
tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
2171190-84-2
1000mg
$1157.0 2023-09-21
Enamine
EN300-1653336-10000mg
tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
2171190-84-2
10000mg
$4974.0 2023-09-21
Enamine
EN300-1653336-50mg
tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
2171190-84-2
50mg
$972.0 2023-09-21
Enamine
EN300-1653336-0.5g
tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
2171190-84-2
0.5g
$1111.0 2023-06-04
Enamine
EN300-1653336-0.05g
tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
2171190-84-2
0.05g
$972.0 2023-06-04
Enamine
EN300-1653336-0.25g
tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
2171190-84-2
0.25g
$1065.0 2023-06-04
Enamine
EN300-1653336-5000mg
tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
2171190-84-2
5000mg
$3355.0 2023-09-21
Enamine
EN300-1653336-100mg
tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate
2171190-84-2
100mg
$1019.0 2023-09-21

tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate 関連文献

tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylateに関する追加情報

Introduction to tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS No. 2171190-84-2)

tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS No. 2171190-84-2) is a chiral compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chiral pyrrolidine ring, a chloromethyl group, a methoxy substituent, and a trifluoromethyl moiety. These functional groups contribute to its potential as a valuable intermediate in the synthesis of bioactive molecules and drug candidates.

The chiral pyrrolidine ring in tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate is particularly noteworthy due to its ability to influence the stereochemistry of the final product. Chirality plays a crucial role in the biological activity and pharmacological properties of many drugs, making this compound an attractive starting material for the synthesis of enantiomerically pure compounds. Recent studies have highlighted the importance of chiral intermediates in the development of new therapeutic agents, particularly in areas such as neurology and oncology.

The chloromethyl group in tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate provides a versatile functional handle for further chemical modifications. This group can be readily converted into various other functionalities through substitution reactions, making it an ideal choice for synthetic chemists aiming to create complex molecular architectures. For instance, the chloromethyl group can be transformed into an amine or an alcohol through nucleophilic substitution reactions, thereby expanding the range of possible derivatives.

The presence of a methoxy substituent on the pyrrolidine ring adds another layer of complexity to tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate. Methoxy groups are known to influence the electronic properties of molecules and can affect their solubility and reactivity. In medicinal chemistry, methoxy groups are often used to modulate the lipophilicity and metabolic stability of drug candidates. This makes tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate a valuable scaffold for optimizing the pharmacokinetic properties of potential drugs.

The trifluoromethyl moiety is another key feature of tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate. Trifluoromethyl groups are known for their strong electron-withdrawing properties and their ability to enhance the metabolic stability and bioavailability of molecules. In recent years, there has been increasing interest in incorporating trifluoromethyl groups into drug molecules due to their favorable pharmacological properties. For example, trifluoromethylated compounds have shown improved potency and reduced toxicity in various therapeutic applications.

The tert-butyl protecting group in tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate serves to protect the pyrrolidine nitrogen during synthetic transformations. This protecting group is widely used in organic synthesis due to its ease of introduction and removal under mild conditions. The tert-butyl carbamate (Boc) protecting group is particularly useful for preventing unwanted side reactions at the nitrogen atom while allowing other functional groups to be modified selectively.

In terms of synthetic accessibility, tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate can be prepared through a series of well-established synthetic routes. One common approach involves the asymmetric synthesis of the chiral pyrrolidine ring followed by selective functionalization steps to introduce the chloromethyl, methoxy, and trifluoromethyl groups. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and yield of these reactions, making it easier for researchers to access this compound on a larger scale.

The potential applications of tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate are diverse and promising. In medicinal chemistry, this compound can serve as a building block for the synthesis of novel drugs targeting various diseases. For example, it has been explored as a precursor for developing inhibitors of specific enzymes involved in neurodegenerative disorders or cancer pathways. Additionally, its unique combination of functional groups makes it suitable for use in combinatorial chemistry approaches aimed at discovering new bioactive compounds.

Beyond its use as a synthetic intermediate, tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate has also shown promise in other areas of chemical research. Its structural complexity and functional versatility make it an interesting target for studies on molecular recognition and self-assembly processes. Researchers have used similar chiral scaffolds to design supramolecular systems with potential applications in materials science and nanotechnology.

In conclusion, tert-butyl (2S,4S)-2-(chloromethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS No. 2171190-84-2) is a multifaceted compound with significant potential in various fields of chemistry and biology. Its unique combination of chiral centers and functional groups makes it an attractive candidate for further research and development as both a synthetic intermediate and a bioactive molecule. As ongoing studies continue to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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